4-(Decyloxy)-3,5-dimethoxybenzohydrazide
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Overview
Description
4-(Decyloxy)-3,5-dimethoxybenzohydrazide is an organic compound that belongs to the class of benzohydrazides It is characterized by the presence of a decyloxy group, two methoxy groups, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Decyloxy)-3,5-dimethoxybenzohydrazide typically involves the reaction of 4-(decyloxy)-3,5-dimethoxybenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the benzohydrazide derivative. After completion, the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Decyloxy)-3,5-dimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzohydrazide moiety to other functional groups.
Substitution: The methoxy and decyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(Decyloxy)-3,5-dimethoxybenzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound in drug discovery.
Industry: The compound can be used in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-(Decyloxy)-3,5-dimethoxybenzohydrazide involves its interaction with specific molecular targets. The benzohydrazide moiety can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Decyloxy)benzoic acid: This compound shares the decyloxy group but lacks the benzohydrazide moiety.
3,5-Dimethoxybenzoic acid: Similar in structure but without the decyloxy group and benzohydrazide moiety.
4-(Decyloxy)benzohydrazide: Lacks the methoxy groups present in 4-(Decyloxy)-3,5-dimethoxybenzohydrazide.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both methoxy and decyloxy groups, along with the benzohydrazide moiety, makes it a versatile compound for various applications.
Properties
CAS No. |
88692-79-9 |
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Molecular Formula |
C19H32N2O4 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
4-decoxy-3,5-dimethoxybenzohydrazide |
InChI |
InChI=1S/C19H32N2O4/c1-4-5-6-7-8-9-10-11-12-25-18-16(23-2)13-15(19(22)21-20)14-17(18)24-3/h13-14H,4-12,20H2,1-3H3,(H,21,22) |
InChI Key |
FVSBFRVRGNDETE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1OC)C(=O)NN)OC |
Origin of Product |
United States |
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